molecular formula C17H17F3N2O2 B5335631 2-FURYL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE

2-FURYL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE

Cat. No.: B5335631
M. Wt: 338.32 g/mol
InChI Key: PIDSSJXYDRPMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-FURYL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of N-arylpiperazines This compound is characterized by the presence of a furan ring, a trifluoromethyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURYL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves the reaction of 3-(trifluoromethyl)benzylamine with 2-furylmethanone in the presence of a piperazine derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-FURYL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-FURYL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-FURYL{4-[3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZINO}METHANONE
  • 2-FURYL[4-(1H-INDOL-4-YL)PIPERAZINO]METHANONE

Uniqueness

2-FURYL{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

furan-2-yl-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c18-17(19,20)14-4-1-3-13(11-14)12-21-6-8-22(9-7-21)16(23)15-5-2-10-24-15/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDSSJXYDRPMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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